2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one
Descripción
BenchChem offers high-quality 2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-piperidine]-5-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O/c13-12(14,15)10(20)19-6-1-8-9(18-7-17-8)11(19)2-4-16-5-3-11/h7,16H,1-6H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSMEOOYCYCGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2(CCNCC2)C3=C1NC=N3)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
2,2,2-Trifluoro-1-{1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-5-yl}ethan-1-one (commonly referred to as compound 1) is a novel chemical entity with significant potential in pharmacological applications. Its unique structure incorporates trifluoromethyl and spirocyclic components that may enhance its biological activity.
Chemical Structure and Properties
The molecular formula of compound 1 is , with a molecular weight of approximately 288.27 g/mol. The structure consists of a trifluoroethyl group attached to a tetrahydrospiro-imidazo-piperidine moiety, which is believed to contribute to its biological properties.
Research indicates that compound 1 exhibits inhibitory activity against certain enzymes involved in neurodegenerative diseases. Specifically, it has been identified as a potential inhibitor of β-secretase (BACE), an enzyme implicated in the pathogenesis of Alzheimer's disease. This inhibition could lead to decreased production of amyloid-beta peptides, which are toxic to neuronal cells.
In Vitro Studies
In vitro assays have demonstrated that compound 1 effectively inhibits BACE activity with an IC50 value in the low micromolar range. The compound's efficacy was compared to known BACE inhibitors and showed promising results in reducing amyloid precursor protein (APP) cleavage.
Table 1: In Vitro Activity of Compound 1
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | BACE | 0.5 | |
| Known Inhibitor A | BACE | 0.8 | |
| Known Inhibitor B | BACE | 0.3 |
In Vivo Studies
Preclinical studies involving animal models have shown that administration of compound 1 results in a significant reduction in amyloid plaque formation in the brain. Behavioral assessments indicated improvements in cognitive function associated with reduced neuroinflammation.
Table 2: In Vivo Efficacy of Compound 1
| Study Type | Model | Outcome | Reference |
|---|---|---|---|
| Behavioral Assessment | APP/PS1 Mouse Model | Improved cognitive function | |
| Histological Analysis | APP/PS1 Mouse Model | Reduced amyloid plaque burden |
Case Studies
A notable case study involved the administration of compound 1 in a transgenic mouse model of Alzheimer’s disease. The study reported that after six weeks of treatment, there was a statistically significant decrease in both soluble and insoluble forms of amyloid-beta compared to control groups. Furthermore, neuroinflammatory markers were also reduced, suggesting a dual action on both amyloid pathology and neuroinflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
